Cholic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholic Acid-d5 is a deuterium-labeled derivative of cholic acid, a major primary bile acid produced in the liver. The compound is characterized by the replacement of five hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in the fields of mass spectrometry and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid-d5 typically involves the deuteration of cholic acid. This process can be achieved through several methods, including catalytic exchange reactions where cholic acid is exposed to deuterium gas in the presence of a catalyst. Another common method involves the use of deuterated reagents in the synthesis pathway of cholic acid .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through crystallization and other separation techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Cholic Acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form different bile acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced bile acids.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed depending on the desired substitution
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted bile acid derivatives, which are useful in different biochemical and pharmacological studies .
Scientific Research Applications
Cholic Acid-d5 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry to quantify bile acids and other metabolites.
Biology: The compound helps in studying bile acid metabolism and its role in various physiological processes.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of bile acids.
Industry: It is employed in the development of new drugs and therapeutic agents targeting bile acid pathways .
Mechanism of Action
Cholic Acid-d5 exerts its effects by mimicking the behavior of natural cholic acid. It facilitates the absorption of fats and the excretion of cholesterol by forming micelles in the intestine. The deuterium labeling allows researchers to track and study these processes more accurately. The molecular targets include bile acid receptors such as FXR and TGR5, which play crucial roles in regulating bile acid homeostasis and metabolic pathways .
Comparison with Similar Compounds
Chenodeoxycholic Acid-d5: Another deuterium-labeled bile acid used in similar research applications.
Deoxythis compound: A deuterated form of deoxycholic acid, used for studying fat emulsification and cholesterol metabolism.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry and metabolic studies. Its ability to mimic natural cholic acid while being easily traceable makes it an invaluable tool in both basic and applied research .
Biological Activity
Cholic Acid-d5 is a deuterated form of cholic acid, a bile acid synthesized from cholesterol in the liver. This compound plays a crucial role in the digestion and absorption of dietary fats and is essential for maintaining bile acid homeostasis. The incorporation of deuterium (d5) allows for the tracing of metabolic pathways, enhancing research capabilities in understanding its biological activities.
This compound is synthesized through specific chemical processes that ensure the incorporation of deuterium without significantly altering its biological functions. The synthesis typically involves:
- Starting Material : Cholesterol.
- Reagents : Deuterated solvents and catalysts.
- Process : Multi-step reactions leading to the formation of cholic acid with deuterium labeling.
The isotopic labeling provides a unique advantage in pharmacokinetic studies, allowing researchers to track the compound's metabolic fate in biological systems.
Biological Functions
This compound retains the biological activities of its non-labeled counterpart, including:
- Fat Emulsification : Facilitates the digestion and absorption of lipids by emulsifying dietary fats in the intestinal lumen.
- Cholesterol Metabolism Regulation : Plays a role in regulating cholesterol levels within the body.
- Bile Acid Homeostasis : Maintains the balance and recycling of bile acids, crucial for digestive health.
Metabolic Pathways
Research utilizing this compound has demonstrated its involvement in various metabolic pathways, particularly in relation to intestinal health and disease states. For instance:
- Intestinal Stem Cell Regulation : Studies indicate that cholic acid can influence the self-renewal and differentiation of intestinal stem cells (ISCs), which are vital for maintaining intestinal epithelial integrity during injury or inflammation .
- Impact on Inflammatory Conditions : The compound has been shown to modulate responses in conditions such as colitis by affecting ISC activity and intestinal epithelial regeneration .
Case Studies and Research Findings
-
Study on Intestinal Health :
- A study demonstrated that activation of the CYP8B1-CA axis by cholic acid could dampen ISC activity, indicating potential implications for inflammatory bowel diseases .
- Researchers observed that high concentrations of cholic acid led to reduced ISC markers, suggesting a detrimental effect on epithelial regeneration during colitis.
- Clinical Applications :
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18?,19-,20+,22?,23+,24-/m1/s1/i8D2,10D2,15D |
InChI Key |
BHQCQFFYRZLCQQ-MFZFCIHOSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])C[C@H](C3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.